para-iodoHoechst 33258

説明

特性

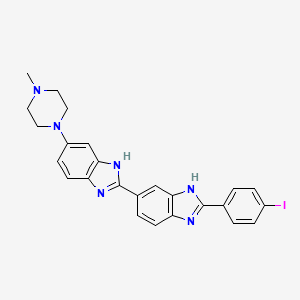

IUPAC Name |

2-(4-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBVZEKIZWIJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23IN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935846 |

Source

|

| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158013-43-5 |

Source

|

| Record name | Paraiodohoechst | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

para-iodoHoechst 33258 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of para-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, fluorescent DNA stain and photosensitizing agent derived from the well-characterized bis-benzimidazole dye, Hoechst 33258. The strategic addition of an iodine atom to the para position of the terminal phenyl ring imparts unique photochemical properties to the molecule, transforming it from a passive DNA stain into a potent tool for inducing site-specific DNA damage upon activation with ultraviolet A (UVA) light. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its DNA binding properties, photochemical reactivity, and subsequent cytotoxic effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this compound for targeted DNA damage, photodynamic therapy, and as a probe for DNA structure and function.

Core Mechanism of Action at a Glance

The primary mechanism of action of this compound is a multi-step process that begins with its specific binding to the minor groove of DNA and culminates in the induction of single-strand breaks upon UVA irradiation. This process can be summarized as follows:

-

DNA Minor Groove Binding: this compound, like its parent compound, exhibits a strong affinity for the minor groove of B-DNA, with a pronounced preference for AT-rich sequences.

-

Photosensitization: The iodine atom serves as a photosensitizer. Upon absorption of UVA light, the molecule undergoes a photochemical reaction.

-

Radical Formation: The excited state leads to the homolytic cleavage of the carbon-iodine bond, generating a highly reactive aryl radical.

-

DNA Damage: This radical can then abstract a hydrogen atom from the deoxyribose backbone of the DNA, leading to the formation of a sugar radical that ultimately results in a single-strand break in the DNA.

-

Cellular Response: The induced DNA damage can trigger cellular responses, including the activation of DNA repair pathways and, in cases of extensive damage, the initiation of apoptosis (programmed cell death).

Quantitative Data

DNA Binding and Cleavage Specificity

The binding and subsequent UVA-induced cleavage of DNA by this compound are highly sequence-specific. The compound preferentially binds to and cleaves at runs of three or more consecutive A-T base pairs.[1][2][3] The efficiency of cleavage is influenced by the specific sequence within the AT-rich region.

| DNA Sequence Motif | Relative Cleavage Efficiency | Reference |

| cTTTTca | Very Strong | [1][2][3] |

| Runs of consecutive T's | Strong | [1][2][3] |

| Runs of consecutive A's | Medium | [1][2][3] |

| Three consecutive A-T bps | Weak (at lower ligand concentrations) | [1][2][3] |

Comparative Photochemical Activity

Studies comparing different isomers of iodoHoechst have shown that the position of the iodine atom on the phenyl ring significantly impacts the efficiency of UVA-induced DNA single-strand breaks (ssb).

| Compound | Relative DNA ssb Induction Activity | Reference |

| ortho-iodoHoechst | Highest | [4] |

| meta-iodoHoechst | Intermediate | [4] |

| para-iodoHoechst | Lower | [4] |

| iodoHoechst 33258 (original) | Lowest | [4] |

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the key mechanistic steps and experimental workflows associated with the action of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for UVA-induced cytotoxicity assay.

Experimental Protocols

The following are representative protocols for key experiments involving this compound. These should be adapted and optimized for specific cell lines and experimental conditions.

Protocol 1: UVA-Induced DNA Cleavage in Plasmid DNA

Objective: To assess the ability of this compound to induce single-strand breaks in plasmid DNA upon UVA irradiation.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

UVA light source (e.g., transilluminator or UVA lamp with a filter to remove UVB and UVC)

-

Agarose gel electrophoresis system

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

Plasmid DNA (e.g., 200 ng)

-

This compound to the desired final concentration (e.g., 10 µM).

-

TE buffer to a final volume of 20 µL.

-

-

Include control reactions:

-

DNA only

-

DNA + UVA light only

-

DNA + this compound only (no UVA)

-

-

Incubate the reaction mixtures in the dark for 30 minutes at room temperature to allow for DNA binding.

-

Place the tubes on a cool surface (e.g., a cold block) and irradiate with UVA light for a specified time (e.g., 15-60 minutes). The distance from the light source and the irradiation time should be optimized.

-

After irradiation, add 4 µL of 6X DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV illumination using a gel documentation system. The conversion of supercoiled plasmid DNA (form I) to nicked, open-circular DNA (form II) indicates single-strand breaks.

Protocol 2: Cellular Uptake and Nuclear Staining

Objective: To visualize the nuclear localization of this compound in cultured cells.

Materials:

-

Adherent cells cultured on glass coverslips or in imaging-compatible plates

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Grow cells to the desired confluency on coverslips or in imaging plates.

-

Prepare a working solution of this compound in complete culture medium (e.g., 1-5 µg/mL).

-

Aspirate the culture medium from the cells and wash once with PBS.

-

Add the this compound working solution to the cells and incubate at 37°C for 10-30 minutes.

-

Aspirate the staining solution and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope. Nuclei should appear bright blue.

Protocol 3: Assessment of Apoptosis by Hoechst Staining

Objective: To identify apoptotic cells based on nuclear morphology after treatment with this compound and UVA irradiation.

Materials:

-

Cells cultured in multi-well plates

-

This compound

-

UVA light source

-

Hoechst 33342 or Hoechst 33258 staining solution (e.g., 10 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).

-

Expose the cells to a controlled dose of UVA light. Include a no-UVA control.

-

Return the cells to the incubator for a post-irradiation period (e.g., 24-48 hours).

-

Aspirate the medium and wash the cells with PBS.

-

Stain the cells with Hoechst 33342 or Hoechst 33258 solution for 10-15 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei. Apoptotic cells will exhibit condensed chromatin, resulting in smaller, brighter, and often fragmented nuclei.[5]

Conclusion

This compound is a valuable molecular tool for inducing targeted DNA damage. Its mechanism of action, centered on sequence-specific DNA binding and UVA-induced radical formation, allows for precise control over the location and extent of DNA lesions. While further quantitative characterization of its biophysical and photophysical properties is warranted, the existing data clearly demonstrate its potential in various research applications, from probing DNA structure to serving as a photosensitizer in experimental photodynamic therapy. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their work.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Para-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-iodoHoechst 33258 is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole stains. These dyes are renowned for their ability to bind to the minor groove of DNA, exhibiting a strong preference for adenine-thymine (A-T) rich sequences.[1] Upon binding to double-stranded DNA, the fluorescence of this compound is significantly enhanced, making it a valuable tool for visualizing and quantifying DNA in a variety of applications, including fluorescence microscopy, flow cytometry, and cell cycle analysis. The introduction of an iodine atom at the para position of the terminal phenyl ring is intended to modulate the photophysical and binding properties of the parent Hoechst 33258 molecule, potentially offering advantages in specific experimental contexts. This guide provides a comprehensive overview of the core properties, experimental protocols, and technical data related to this compound.

Core Properties and Mechanism of Action

Like its parent compound, this compound is a cell-permeant dye that can be used for staining both live and fixed cells.[1] The fundamental mechanism of action involves the non-intercalative binding to the A-T rich regions of the DNA minor groove. This interaction is primarily driven by van der Waals forces and hydrogen bonding. The binding of the dye to DNA leads to a conformational restriction and protection from non-radiative decay pathways, resulting in a substantial increase in its fluorescence quantum yield.

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound is not as extensively documented as for its parent compound, Hoechst 33258. The following table summarizes the available data for Hoechst 33258, which can be used as a close approximation for this compound. It is important to note that the presence of the iodine atom may cause slight shifts in the spectral properties.

| Property | Value (for Hoechst 33258) | Reference |

| Molecular Formula | C₂₅H₂₄IN₆O (this compound) | - |

| Excitation Maximum (λex) | ~350 nm (bound to DNA) | --INVALID-LINK-- |

| Emission Maximum (λem) | ~461 nm (bound to DNA) | --INVALID-LINK-- |

| Molar Extinction Coefficient (ε) | ~42,000 M⁻¹cm⁻¹ at 346 nm | --INVALID-LINK-- |

| Quantum Yield (Φ) | ~0.4 (bound to DNA) | --INVALID-LINK-- |

| Dissociation Constant (Kd) | Varies with DNA sequence, typically in the nanomolar range | [Various scientific publications] |

| Solubility | Soluble in water and DMSO | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for key experiments using this compound, adapted from established protocols for the Hoechst dye family.

Live Cell Staining for Fluorescence Microscopy

Objective: To visualize the nuclei of living cells.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging dish or chambered coverglass

-

Fluorescence microscope with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm)

Protocol:

-

Cell Preparation: Seed cells on a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency.

-

Staining Solution Preparation: Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-5 µg/mL in complete cell culture medium.

-

Staining: Remove the existing culture medium from the cells and add the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 10-30 minutes.

-

Washing (Optional): The dye can be imaged without washing. However, for reduced background fluorescence, the staining solution can be removed and the cells washed twice with pre-warmed PBS or complete medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with a DAPI filter set.

Fixed Cell Staining for Fluorescence Microscopy

Objective: To visualize the nuclei of fixed cells.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Mounting medium

-

Coverslips and microscope slides

-

Fluorescence microscope with a DAPI filter set

Protocol:

-

Cell Preparation: Grow cells on coverslips in a petri dish.

-

Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Prepare a working solution of this compound at a concentration of 1 µg/mL in PBS. Add the staining solution to the coverslips and incubate for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the coverslips three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the slides using a fluorescence microscope with a DAPI filter set.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Flow cytometer with UV excitation capabilities

Protocol:

-

Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing 1-10 µg/mL of this compound and 100 µg/mL of RNase A in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer using UV excitation and collecting the blue fluorescence emission.

Visualizations

Experimental Workflow for Live Cell Staining

Caption: Workflow for staining the nuclei of live cells with this compound.

Experimental Workflow for Fixed Cell Staining

Caption: Workflow for staining the nuclei of fixed cells with this compound.

DNA Binding Mechanism

Caption: Simplified logical relationship of this compound binding to DNA.

References

An In-depth Technical Guide to the DNA Binding Properties of para-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA binding properties of para-iodoHoechst 33258, a halogenated derivative of the well-known fluorescent minor groove binder, Hoechst 33258. While specific thermodynamic and affinity constants for the para-iodo derivative are not extensively documented in publicly available literature, this guide synthesizes the known characteristics of the Hoechst family of dyes and provides detailed experimental protocols to enable researchers to determine these properties.

Introduction to this compound and its Parent Compound

Hoechst 33258 is a bis-benzimidazole dye widely utilized as a fluorescent stain for DNA in cell biology and as a model system for studying ligand-DNA interactions. It exhibits a strong preference for binding within the minor groove of B-DNA, particularly at sequences rich in adenine (A) and thymine (T). This binding event is accompanied by a significant enhancement in fluorescence, making it a valuable tool for DNA visualization and quantification.

This compound is a structural analog of Hoechst 33258, featuring an iodine atom at the para position of the terminal phenyl ring. Halogenation of DNA binding agents is a common strategy in drug design to modulate their binding affinity, sequence specificity, and photophysical properties. Understanding the precise impact of this modification on the DNA binding of Hoechst 33258 is crucial for the development of new therapeutic and diagnostic agents.

Mechanism of DNA Binding

Like its parent compound, this compound is a minor groove binder. The binding is non-intercalative and is driven by a combination of forces including van der Waals interactions, hydrogen bonding, and electrostatic interactions between the positively charged dye and the negatively charged phosphate backbone of DNA. The dye fits snugly into the narrow minor groove of A/T-rich regions, displacing the "spine of hydration". The N-H groups of the benzimidazole rings act as hydrogen bond donors to the O2 atoms of thymine and N3 atoms of adenine bases on the floor of the minor groove.

The preference for A/T-rich sequences is attributed to two main factors: the narrower minor groove in A/T regions compared to G/C regions, and the steric hindrance posed by the exocyclic amino group of guanine in the minor groove, which would clash with the benzimidazole rings of the dye.

Quantitative Binding Data

Table 1: DNA Binding and Fluorescence Properties of Hoechst 33258

| Parameter | Value | DNA Sequence/Conditions | Citation |

| Dissociation Constant (Kd) | 1-3 x 10-4 M-1 | Calf Thymus DNA, poly[d(A-T)], d(CCGGAATTCCGG), d(CGCGAATTCGCG) | [1] |

| Binding Stoichiometry | 1 dye molecule per 3-4 A/T base pairs | Various A/T rich sequences | [2] |

| Excitation Maximum (λex) | ~350 nm | Bound to DNA | [3][4] |

| Emission Maximum (λem) | ~460 nm | Bound to DNA | [3][4] |

| Fluorescence Enhancement | Significant increase upon binding to DNA | A/T rich DNA | [5] |

Note: The binding affinity and stoichiometry of Hoechst dyes are highly dependent on the specific DNA sequence, ionic strength of the buffer, and temperature.

Experimental Protocols

To facilitate the determination of the DNA binding properties of this compound, this section provides detailed methodologies for key experiments.

Fluorescence Spectroscopic Titration

This technique is used to determine the binding affinity (Ka or Kd) and stoichiometry (n) of the ligand-DNA interaction by monitoring the change in fluorescence of the ligand upon titration with DNA.

Materials:

-

This compound stock solution (concentration determined spectrophotometrically)

-

DNA stock solution (e.g., calf thymus DNA or a specific oligonucleotide sequence) of known concentration

-

Binding buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.4)

-

Fluorometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and determine its concentration using its molar extinction coefficient.

-

Prepare a stock solution of DNA in the binding buffer. The concentration should be accurately determined by UV absorbance at 260 nm.

-

Prepare a working solution of this compound in the binding buffer at a fixed concentration (typically in the low micromolar to nanomolar range).

-

-

Titration:

-

Place a known volume of the this compound working solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum (e.g., scanning from 400 nm to 600 nm with an excitation wavelength of ~350 nm).

-

Add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the total DNA concentration.

-

The data can be fitted to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (Ka) and the number of binding sites (n).

-

Caption: Logical flow for the analysis of ITC data to obtain a full thermodynamic profile.

Expected Impact of para-Iodination

The introduction of an iodine atom at the para position of the phenyl ring can be expected to influence the DNA binding properties in several ways:

-

Increased Affinity: The iodine atom can increase the van der Waals interactions with the floor of the minor groove, potentially leading to a higher binding affinity.

-

Altered Photophysics: Halogen atoms can influence the fluorescence properties of the dye through the heavy-atom effect, which may lead to quenching of fluorescence. This is an important consideration for its use as a fluorescent probe.

-

Photosensitizing Properties: The carbon-iodine bond can be photolabile, leading to the formation of a radical upon UV irradiation. This property can be exploited for applications in photodynamic therapy and for inducing localized DNA damage.

Conclusion

This compound represents an important derivative of the Hoechst 33258 family with potential for enhanced DNA binding and novel applications. While specific quantitative binding data remains to be extensively published, this guide provides the foundational knowledge of its binding mechanism and detailed experimental protocols for its characterization. The methodologies outlined herein will enable researchers to determine the precise thermodynamic and affinity parameters of this compound, thereby facilitating its development and application in molecular biology, drug discovery, and diagnostics.

References

The Photophysical Profile of para-iodoHoechst 33258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 and its derivatives are a class of fluorescent dyes widely employed in cellular and molecular biology for their ability to bind to the minor groove of DNA, particularly at AT-rich regions. This binding event is accompanied by a significant enhancement in fluorescence, making them invaluable tools for nuclear staining, cell cycle analysis, and apoptosis detection. The iodinated analogue, para-iodoHoechst 33258, is of particular interest due to the heavy atom effect of iodine, which can influence its photophysical properties and potential applications, for instance, as a photosensitizer. This technical guide provides a comprehensive overview of the fluorescence spectrum of this compound, drawing upon the well-characterized properties of its parent compound, Hoechst 33258, and considering the known effects of halogenation.

Core Photophysical Properties

While specific quantitative data for this compound is not extensively available in the public domain, its spectral characteristics can be inferred from the properties of Hoechst 33258 and the general effects of iodination on fluorescent dyes. The introduction of a heavy iodine atom is known to potentially quench fluorescence and alter the quantum yield and lifetime.

Data Presentation: A Comparative Overview

The following table summarizes the known fluorescence properties of the parent compound, Hoechst 33258, which serves as a baseline for understanding the spectral characteristics of its para-iodo derivative. The expected impact of the para-iodo substitution is also noted.

| Property | Hoechst 33258 (DNA-bound) | This compound (Predicted) | Reference |

| Excitation Maximum (λex) | ~351-352 nm | Expected to be in a similar UV range (<380 nm) | [1][2] |

| Emission Maximum (λem) | ~461-463 nm | Expected to be in a similar blue region (451-495 nm) | [1][3] |

| Quantum Yield (Φ) | ~0.58 (bound to calf thymus DNA) | Expected to be lower than Hoechst 33258 due to quenching by the iodine atom. | [4] |

| Fluorescence Lifetime (τ) | ~3.6 ns (major component when bound to DNA) | Expected to be shorter than Hoechst 33258. | [4] |

Experimental Protocols

Measurement of Fluorescence Spectra

Objective: To determine the excitation and emission maxima of this compound when bound to DNA.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Calf thymus DNA solution (or other suitable double-stranded DNA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Prepare a working solution of this compound in PBS. A typical final concentration is in the low micromolar range.

-

Prepare a solution of calf thymus DNA in PBS.

-

In a quartz cuvette, mix the this compound working solution with the DNA solution. Allow to incubate at room temperature for at least 15 minutes to ensure complete binding. A typical dye-to-DNA base pair ratio to start with is 1:5.

-

To determine the emission spectrum, set the excitation wavelength on the spectrofluorometer to a value in the expected excitation range (e.g., 350 nm) and scan the emission from 400 nm to 600 nm. The wavelength with the highest intensity is the emission maximum.

-

To determine the excitation spectrum, set the emission wavelength to the determined maximum (e.g., 460 nm) and scan the excitation wavelengths from 300 nm to 400 nm. The wavelength that results in the highest emission intensity is the excitation maximum.

Determination of Fluorescence Quantum Yield

Objective: To quantify the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound-DNA complex solution (prepared as above)

-

A quantum yield standard with a known quantum yield in the same emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer with an integrating sphere (for absolute measurement) or standard sample holder (for relative measurement)

-

UV-Vis spectrophotometer

Procedure (Relative Method):

-

Prepare a series of dilutions of the this compound-DNA complex and the quantum yield standard.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum for each solution on the spectrofluorometer, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where 'm' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To measure the fluorescence lifetime of this compound.

Materials:

-

This compound-DNA complex solution

-

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer

Procedure (TCSPC):

-

The sample is excited by a pulsed light source (e.g., a picosecond laser diode) at the excitation maximum of the dye.

-

The arrival times of the emitted photons are detected by a sensitive photodetector and recorded relative to the excitation pulse.

-

A histogram of the arrival times is generated, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to one or more exponential functions. For a multi-exponential decay, the intensity-averaged lifetime is often reported.

Visualizations

Logical Relationship of Hoechst Dye Fluorescence

Caption: Logical flow of this compound fluorescence upon DNA binding.

Experimental Workflow for Fluorescence Characterization

Caption: Workflow for the characterization of fluorescence properties.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in specific signaling pathways. Its primary application remains as a fluorescent DNA stain. However, due to its ability to bind DNA, it has the potential to interfere with DNA replication and transcription, which could indirectly affect various cellular signaling cascades. Further research is required to elucidate any specific pathway modulation by this compound. The binding of Hoechst dyes to the promoter regions of certain genes, such as c-met, has been studied, suggesting a potential for influencing gene expression.[5]

Conclusion

This compound is a valuable derivative of the widely used Hoechst 33258 DNA stain. While its fluorescence is likely quenched to some extent by the presence of the iodine atom, it retains its utility as a blue-emitting nuclear stain. This guide provides the foundational knowledge and experimental protocols for the characterization of its fluorescence spectrum. Researchers are encouraged to perform the detailed experiments outlined herein to determine the precise photophysical parameters of this compound for their specific applications, which will be critical for its effective use in quantitative fluorescence-based assays and for exploring its potential in new areas such as photosensitization.

References

- 1. Fluorescence studies of the interaction of DNA with Hoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye Hoechst 33258 - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of para-iodoHoechst 33258 and Hoechst 33258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33258 is a widely utilized fluorescent stain renowned for its specific binding to the minor groove of DNA, particularly at AT-rich sequences. This property has made it an indispensable tool in cell biology for visualizing nuclei and studying DNA content. A halogenated derivative, para-iodoHoechst 33258, has emerged as a molecule of interest due to its potential as a photosensitizing agent, capable of inducing DNA damage upon activation with UV-A light. This technical guide provides an in-depth comparison of these two compounds, summarizing their physicochemical properties, biological activities, and the experimental methodologies used to characterize them.

Core Properties: A Comparative Overview

A fundamental understanding of the differences between Hoechst 33258 and its para-iodo derivative begins with their chemical structures and resulting properties. While both share the same core bis-benzimidazole scaffold responsible for DNA minor groove binding, the addition of an iodine atom to the terminal phenyl ring in this compound significantly alters its characteristics.

Chemical Structures

Chemical structures of Hoechst 33258 and this compound.

Quantitative Data Summary

Table 1: DNA Binding and Fluorescence Properties

| Property | Hoechst 33258 | This compound |

| DNA Binding Affinity (Kd) | ~1-10 nM (high-affinity)[1] | Data not available |

| Fluorescence Quantum Yield (Φ) | ~0.58 (when bound to DNA)[2] | Data not available |

| Excitation Maximum (λex) | ~352 nm | ~350 nm (presumed) |

| Emission Maximum (λem) | ~461 nm | ~460 nm (presumed) |

Table 2: Cytotoxicity Data

| Cell Line | Hoechst 33258 (IC50) | This compound (IC50) |

| HeLa | 51.31 μM[3] | Data not available |

| HL60 | 32.43 μM[3] | Data not available |

| U937 | 15.42 μM[3] | Data not available |

Mechanism of Action

Both Hoechst 33258 and this compound are minor groove binders with a preference for AT-rich sequences of DNA.[1] This interaction is the basis for their use as DNA-specific stains.

DNA Binding Workflow

The following diagram illustrates the general mechanism of Hoechst dyes binding to the DNA minor groove.

General workflow of Hoechst dye binding to DNA.

Topoisomerase I Inhibition

Hoechst 33258 has been shown to act as a topoisomerase I inhibitor.[4][5] This enzyme is crucial for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, Hoechst 33258 can lead to the accumulation of DNA strand breaks and subsequent cell death. While not explicitly demonstrated for the para-iodo derivative, it is plausible that it shares this inhibitory activity due to its structural similarity.

Signaling pathway of Topoisomerase I inhibition by Hoechst 33258.

The Unique Property of this compound: Photosensitization

The most significant distinction of this compound is its ability to act as a photosensitizer. Upon exposure to UV-A radiation (320-400 nm), the iodine-carbon bond can undergo homolytic cleavage, generating a highly reactive carbon-centered radical on the Hoechst molecule.[6] This radical can then abstract a hydrogen atom from the deoxyribose backbone of DNA, leading to strand breaks.[7] This process is particularly efficient at sites where the ligand is bound, leading to sequence-specific DNA damage.[8][9]

Mechanism of UV-A Induced DNA Cleavage

The proposed mechanism for DNA cleavage by photoactivated this compound involves the following steps:

-

Binding: this compound binds to the minor groove of DNA.

-

Photoactivation: Absorption of UV-A light by the bound ligand.

-

Radical Formation: Homolytic cleavage of the C-I bond, generating a Hoechst radical and an iodine radical.

-

Hydrogen Abstraction: The Hoechst radical abstracts a hydrogen atom from a nearby deoxyribose sugar.

-

DNA Strand Scission: This leads to the formation of a sugar radical, which can then undergo further reactions resulting in a single-strand break in the DNA backbone.

Proposed mechanism of DNA cleavage by photoactivated this compound.

Studies have shown that the efficiency of DNA cleavage is dependent on the position of the iodine atom, with the ortho-isomer being significantly more potent than the meta and para isomers.[6] This is attributed to the proximity of the generated radical to the DNA backbone in the bound conformation.

Experimental Protocols

General DNA Staining with Hoechst 33258

This protocol is a general guideline for staining the nuclei of mammalian cells.

Materials:

-

Hoechst 33258 stock solution (1 mg/mL in sterile, distilled water)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope with a DAPI filter set (or similar UV excitation)

Procedure:

-

Prepare Staining Solution: Dilute the Hoechst 33258 stock solution to a final concentration of 1-5 µg/mL in PBS or cell culture medium.

-

Cell Preparation:

-

Adherent cells: Grow cells on coverslips. Wash briefly with PBS.

-

Suspension cells: Pellet cells by centrifugation and resuspend in PBS.

-

-

Staining: Incubate the cells with the staining solution for 10-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells two to three times with PBS to remove unbound dye.

-

Imaging: Mount the coverslips on a microscope slide with a drop of mounting medium. For suspension cells, resuspend in a small volume of PBS and place a drop on a slide. Observe under a fluorescence microscope.

UV-A Induced DNA Cleavage with this compound (Illustrative Workflow)

This workflow outlines the key steps to investigate the photosensitizing properties of this compound.

References

- 1. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]

- 2. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meta-iodoHoechst 33258 | 158013-42-4 | Benchchem [benchchem.com]

- 4. A new mammalian DNA topoisomerase I poison Hoechst 33342: cytotoxicity and drug resistance in human cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Bacterial Topoisomerase I by alkynyl-bisbenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative studies of UV-induced DNA cleavage by analogues of iodoHoechst 33258 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structures of m-iodo Hoechst–DNA complexes in crystals with reduced solvent content: implications for minor groove binder drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultraviolet light-induced cleavage of DNA in the presence of iodoHoechst 33258: the sequence specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of para-iodoHoechst 33258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of para-iodoHoechst 33258, a fluorescent DNA stain and derivative of Hoechst 33258. This document details the chemical synthesis of the iodinated analog, focusing on providing actionable protocols and relevant data for researchers in the fields of chemistry, biology, and drug development.

Introduction

Hoechst 33258 is a well-established fluorescent dye that binds to the minor groove of DNA, with a preference for AT-rich regions. The introduction of an iodine atom at the para position of the terminal phenyl ring, creating this compound, offers a valuable tool for various research applications. The iodine atom can serve as a heavy atom for crystallographic studies, a site for radiolabeling, or to modulate the photophysical and DNA-binding properties of the parent molecule. This guide will focus on the chemical synthesis of this important derivative.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the bis-benzimidazole core with the iodo-substituent already in place on one of the building blocks. Direct iodination of Hoechst 33258 is generally not the preferred method due to potential side reactions and lack of regioselectivity. The general synthetic strategy involves the condensation of two key intermediates.

A plausible synthetic route, based on established methods for creating analogous bis-benzimidazole structures, is outlined below. This approach involves the preparation of an iodinated benzaldehyde precursor, which is then used to construct the final molecule.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

While a specific, detailed, and publicly available protocol for the complete synthesis of this compound from basic starting materials is not readily found in the searched literature, the following sections provide protocols for key steps that are analogous to the synthesis of similar bis-benzimidazole compounds and for the radioiodination of the parent Hoechst 33258 molecule. Researchers can adapt these methods for the synthesis of the target compound.

Protocol 1: Radioiodination of Hoechst 33258 (Illustrative for Iodination)

This protocol describes the radioiodination of Hoechst 33258 using the Iodogen method to produce radio-iodinated Hoechst 33258. This method can be adapted for small-scale non-radioactive iodination experiments to optimize conditions before proceeding with the multi-step synthesis of the para-iodo isomer.

Materials:

-

Hoechst 33258 (H33258)

-

Dimethyl sulfoxide (DMSO)

-

NaI (for non-radioactive trial) or Na131I solution

-

Iodogen-coated tubes

-

Phosphate-buffered saline (PBS)

-

Ethanol

-

Human serum (for stability studies)

-

Radio-HPLC apparatus

Procedure:

-

Reconstitute 40 μg of Hoechst 33258 in 40 μL of dimethyl sulfoxide.

-

In a 50 μg Iodogen-coated tube, mix the Hoechst 33258 solution with 40 μL of NaI solution (for a trial) or Na131I solution (for radiolabeling, 29.6 MBq).

-

Incubate the reaction mixture for 10–20 minutes at room temperature.

-

Dilute the reaction mixture with PBS.

-

Analyze the product by radio-HPLC to determine the radiochemical yield and purity.

In Vitro Stability Study:

-

Mix 20 μL of the reaction solution with 180 μL of human serum.

-

Incubate for 24 hours at 37°C.

-

Precipitate serum proteins by adding 400 μL of ethanol.

-

Centrifuge at 12,000 rpm for 10 minutes to remove the precipitated proteins.

-

Analyze the supernatant by radio-HPLC to measure the percentage of intact radiotracer.

Quantitative Data Summary

The following table summarizes typical data obtained from the radioiodination of Hoechst 33258, which can serve as a benchmark for characterization.

| Parameter | Value | Reference |

| Radiochemical Yield | >95% | [1] |

| Radiochemical Purity | >98% | [1] |

| Retention Time (Radio-HPLC) | ~10.01 min | [1] |

| In Vitro Stability (24h in human serum) | >95% intact | [1] |

Signaling Pathways and Logical Relationships

The primary mechanism of action of Hoechst dyes, including the para-iodo derivative, involves binding to the minor groove of DNA. This interaction is fundamental to its application as a fluorescent stain. The following diagram illustrates this binding and its consequence.

Caption: Mechanism of action and applications of this compound.

Conclusion

References

The Discovery and Applications of para-iodoHoechst 33258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-iodoHoechst 33258 is a halogenated derivative of the well-known fluorescent DNA stain, Hoechst 33258. This modification, the addition of an iodine atom at the para position of the terminal phenyl ring, imparts unique photochemical properties, transforming the molecule from a passive DNA stain into a potent photosensitizer. Upon activation with UVA light, this compound can induce site-specific DNA cleavage, making it a valuable tool for studying DNA structure, DNA-protein interactions, and for the development of targeted phototherapeutic agents. This technical guide provides a comprehensive overview of the discovery, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.

Core Properties and Data

This compound retains the core characteristics of its parent compound, Hoechst 33258, including its ability to bind to the minor groove of DNA with a preference for adenine-thymine (A-T) rich sequences.[1][2] This binding event leads to a significant enhancement of its fluorescence, allowing for the visualization of nuclear DNA in living and fixed cells.[1] The key distinction of the para-iodo derivative is its photosensitizing capability.

Quantitative Data Summary

| Property | Hoechst 33258 (Parent Compound) | This compound (Inferred) | Reference |

| DNA Binding Affinity (High Affinity Site) | Kd: 1–10 nM | Similar to parent compound | [1] |

| DNA Binding Affinity (Low Affinity Site) | Kd: ~1000 nM | Similar to parent compound | [1] |

| Binding Specificity | A-T rich regions in the minor groove | A-T rich regions in the minor groove | [1][2] |

| Excitation Maximum (DNA-bound) | ~350 nm | ~350 nm | [3][4] |

| Emission Maximum (DNA-bound) | ~461 nm | ~461 nm | [3][4] |

| Fluorescence Enhancement upon DNA Binding | ~30-fold | Significant enhancement expected | [1] |

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, based on the known synthesis of Hoechst analogues and the availability of potential precursors, a plausible synthetic route can be proposed. This would likely involve the condensation of a benzimidazole intermediate containing N-methylpiperazine with a second benzimidazole precursor derived from 4-amino-3-nitro-4'-iodobiphenyl. The synthesis of key precursors is documented:

-

Synthesis of 2-Amino-5-iodobenzoic acid: This precursor can be synthesized by the iodination of 2-aminobenzoic acid using molecular iodine in the presence of an oxidizing agent like hydrogen peroxide.[5][6][7][8]

-

Synthesis of N-methylpiperazine substituted benzimidazole: This can be achieved through various methods, including the reaction of o-phenylenediamine with formic acid followed by alkylation with a piperazine derivative.[9][10]

A generalized workflow for the synthesis is depicted below:

Caption: Plausible synthetic workflow for this compound.

Cellular Imaging with this compound

This protocol is adapted from general protocols for Hoechst dyes and should be optimized for the specific cell type and experimental conditions.[3][11][12][13][14]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or water).

-

Phosphate-buffered saline (PBS).

-

Cell culture medium.

-

Adherent or suspension cells.

-

Fluorescence microscope with a DAPI filter set.

Protocol for Live Adherent Cells:

-

Culture cells on glass-bottom dishes or coverslips to the desired confluency.

-

Prepare a working solution of this compound at a final concentration of 0.1-1.0 µg/mL in pre-warmed cell culture medium.

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

Remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium to the cells.

-

Image the cells using a fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~460 nm).

Protocol for Fixed Cells:

-

Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10 minutes).

-

Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

-

Wash the cells twice with PBS.

-

Prepare a working solution of this compound at a final concentration of 0.1-1.0 µg/mL in PBS.

-

Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

Caption: Workflow for cellular imaging with this compound.

Photosensitized DNA Cleavage

This protocol outlines a general procedure for inducing DNA cleavage using this compound and UVA light.

Materials:

-

Plasmid DNA (e.g., pBR322) or a specific DNA fragment.

-

This compound.

-

Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

-

UVA light source (e.g., 365 nm lamp).

-

Agarose gel electrophoresis equipment.

-

DNA loading dye.

-

Ethidium bromide or other DNA stain.

Protocol:

-

Prepare a reaction mixture containing the DNA and this compound in the reaction buffer. The ratio of dye to DNA base pairs should be optimized (e.g., 1:10 to 1:100).

-

Incubate the mixture in the dark for at least 30 minutes at room temperature to allow for DNA binding.

-

Irradiate the sample with a UVA light source for a defined period. The duration of irradiation will depend on the intensity of the light source and the desired extent of cleavage.

-

Stop the reaction by adding a DNA loading dye containing a quenching agent (e.g., glycerol).

-

Analyze the DNA fragments by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV transillumination. The conversion of supercoiled plasmid DNA to nicked and linear forms indicates DNA cleavage.

Mechanism of Action: Photosensitized DNA Cleavage

The key feature of this compound is its ability to act as a photosensitizer. The proposed mechanism involves the following steps:

-

Binding to DNA: The molecule binds to the minor groove of A-T rich regions of DNA.

-

Photoexcitation: Upon absorption of UVA light, the this compound molecule is excited to a higher energy state.

-

Dehalogenation and Radical Formation: The excited molecule undergoes dehalogenation, leading to the formation of a highly reactive aryl radical on the Hoechst molecule.

-

Hydrogen Abstraction: This aryl radical then abstracts a hydrogen atom from a nearby deoxyribose sugar on the DNA backbone, typically from the C5' position.

-

DNA Strand Scission: The resulting sugar radical can then undergo a series of reactions leading to the cleavage of the phosphodiester backbone, resulting in a single-strand break in the DNA.

Caption: Mechanism of photosensitized DNA cleavage by this compound.

Conclusion

This compound represents a functionally enhanced derivative of a classic DNA stain. Its ability to induce light-dependent DNA damage with sequence specificity offers exciting possibilities for research and therapeutic applications. While a more detailed characterization of its photophysical and binding properties is still needed, the existing knowledge, combined with the established methodologies for related compounds, provides a solid foundation for its utilization in the laboratory. As our understanding of targeted DNA damage and repair mechanisms grows, photosensitizers like this compound will undoubtedly play an increasingly important role in advancing the fields of molecular biology and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. How does Hoechst bind to DNA? | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Hoechst stain - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]

- 6. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 7. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 8. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. biotium.com [biotium.com]

- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

The Photophysical Properties of para-iodoHoechst 33258: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-iodoHoechst 33258 is a derivative of the well-known fluorescent dye Hoechst 33258, a bis-benzimidazole compound widely utilized for staining DNA in live and fixed cells.[1][2] Like its parent compound, this compound is a cell-permeant, blue-emitting fluorophore that preferentially binds to the minor groove of double-stranded DNA, with a notable affinity for adenine-thymine (A-T) rich regions. The introduction of an iodine atom at the para position of the terminal phenyl ring is intended to modify the molecule's photophysical and photochemical properties, potentially enhancing its utility in specific applications such as photosensitization and advanced imaging.

This technical guide provides a comprehensive overview of the known photophysical properties of this compound. Due to the limited availability of specific quantitative data for this derivative, this guide will also leverage the extensive data available for the parent compound, Hoechst 33258, to provide a comparative and predictive framework.

Core Photophysical Properties

While detailed quantitative photophysical data for this compound is not extensively documented in publicly available literature, its general characteristics are similar to the Hoechst family of dyes. It is a blue fluorescent dye with an excitation wavelength in the ultraviolet range, below 380 nm, and its fluorescence emission is observed in the blue region of the spectrum, typically between 451 and 495 nm.[1]

For a more detailed quantitative understanding, the photophysical properties of the parent compound, Hoechst 33258, are summarized below. These values provide a strong baseline for the expected performance of this compound.

Quantitative Data Summary

| Photophysical Parameter | Hoechst 33258 (Free in Solution) | Hoechst 33258 (DNA-Bound) | This compound (General) |

| Absorption Maximum (λabs) | ~345 nm | ~352 nm | < 380 nm |

| Emission Maximum (λem) | ~510-540 nm | ~454-463 nm | 451-495 nm |

| Molar Extinction Coefficient (ε) | ~42,000 M-1cm-1 | Not specified | Not specified |

| Fluorescence Quantum Yield (ΦF) | Low | High (can be up to ~0.6) | Not specified |

| Fluorescence Lifetime (τF) | Short | ~1.5 - 4.0 ns | Not specified |

Detailed Experimental Protocols

The following are generalized protocols for the use of Hoechst dyes, including this compound, for cell staining and fluorescence microscopy.

Preparation of Stock Solution

-

Reconstitution : Dissolve the lyophilized this compound powder in high-quality, sterile distilled water or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 1 mg/mL.

-

Storage : Store the stock solution at 2-8°C for short-term use (weeks) or at -20°C for long-term storage (months). Protect from light.

Staining Protocol for Adherent Cells

-

Cell Culture : Grow adherent cells on sterile coverslips in a petri dish or in a multi-well plate to the desired confluency.

-

Washing : Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Staining : Prepare a working solution of this compound in PBS or an appropriate cell culture medium at a final concentration of 1-5 µg/mL.

-

Incubation : Add the staining solution to the cells and incubate for 10-20 minutes at room temperature, protected from light.

-

Washing : Remove the staining solution and wash the cells two to three times with PBS.

-

Mounting and Imaging : Mount the coverslip on a microscope slide with a suitable mounting medium. The cells are now ready for visualization using a fluorescence microscope with a UV excitation source and a blue emission filter.

Staining Protocol for Suspension Cells

-

Cell Harvesting : Centrifuge the cell suspension to obtain a cell pellet.

-

Washing : Resuspend the cell pellet in pre-warmed PBS and centrifuge again. Repeat this washing step twice.

-

Staining : Resuspend the cell pellet in the this compound working solution (1-5 µg/mL) and incubate for 10-20 minutes at room temperature, protected from light.

-

Washing : Centrifuge the stained cell suspension, remove the supernatant, and resuspend the cells in fresh PBS.

-

Analysis : The stained cells can be analyzed using a fluorescence microscope or a flow cytometer.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for Hoechst dyes is their binding to the minor groove of DNA. This interaction can have downstream effects on cellular processes that involve DNA, such as replication and transcription. The introduction of an iodine atom in this compound suggests its potential use as a photosensitizer. Upon excitation with light, photosensitizers can generate reactive oxygen species (ROS), which can induce localized DNA damage and trigger cellular signaling pathways related to DNA repair and apoptosis.

DNA Binding and Potential Photosensitization Pathway

Caption: DNA binding and potential photosensitization pathway of this compound.

Experimental Workflow for Cellular Imaging

References

An In-depth Technical Guide to Para-iodoHoechst 33258 for Detecting Apoptotic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate detection and quantification of apoptosis, or programmed cell death, is crucial in various fields of biological research and drug development. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Among the various methods to identify apoptotic cells, fluorescent staining of nuclear DNA offers a simple, reliable, and widely used approach.

This technical guide focuses on para-iodoHoechst 33258, a derivative of the well-established DNA minor-groove binding dye, Hoechst 33258. While Hoechst 33258 is a staple in cell biology for visualizing nuclear morphology, its para-iodinated counterpart has been explored primarily for in vivo imaging applications when radiolabeled. This document will provide a comprehensive overview of the core principles of using Hoechst dyes for apoptosis detection, detail experimental protocols, present available quantitative data, and illustrate the key signaling pathways involved in apoptosis.

Mechanism of Action: Detecting Apoptosis with Hoechst Dyes

Hoechst dyes, including Hoechst 33258 and its derivatives, are cell-permeant, blue-fluorescent dyes that exhibit a strong affinity for the minor groove of double-stranded DNA, with a preference for AT-rich regions.[1][2] In healthy, viable cells, the nuclear chromatin is relatively decondensed, resulting in a uniform, faint blue fluorescence upon staining.

A key morphological hallmark of apoptosis is chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[3][4] When a cell undergoes apoptosis, its chromatin condenses, leading to a much higher local concentration of DNA. This increased DNA density results in a significantly brighter and more condensed or fragmented fluorescent signal when stained with Hoechst 33258.[3][4] This distinct change in fluorescence intensity and pattern allows for the straightforward identification of apoptotic cells via fluorescence microscopy or flow cytometry.

While this guide focuses on this compound, it is important to note that the non-radioactive form for fluorescence-based apoptosis detection is not as extensively characterized in the literature as the parent compound, Hoechst 33258. The fundamental mechanism of action is presumed to be identical. The introduction of an iodine atom at the para position of the phenyl ring is primarily utilized for radioiodination (e.g., with 123I, 124I, 125I, or 131I) to enable in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT).

Quantitative Data

Summarized below are the key quantitative parameters for Hoechst 33258. While specific data for the non-radioactive para-iodo derivative is limited, the spectral properties are expected to be very similar to the parent compound.

Table 1: Fluorescence Properties of Hoechst 33258

| Property | Value | Notes |

| Excitation Maximum (DNA-bound) | ~352 nm | Can be excited with a mercury-arc lamp or a UV laser.[5] |

| Emission Maximum (DNA-bound) | ~461 nm | Emits in the blue region of the spectrum.[5] |

| Extinction Coefficient | 46,000 cm⁻¹M⁻¹ | [5] |

| Fluorescence Quantum Yield (Free) | 0.02 | In aqueous solution at pH 7.0. |

| Fluorescence Quantum Yield (DNA-bound) | 0.58 | At a low dye-to-DNA base pair ratio (0.05). |

Table 2: Recommended Staining Concentrations for Hoechst 33258

| Application | Cell Type | Recommended Concentration | Incubation Time |

| Fluorescence Microscopy | Adherent Cells | 1 µg/mL | 5-15 minutes |

| Fluorescence Microscopy | Suspension Cells | 1-10 µg/mL | 15-60 minutes |

| Flow Cytometry | Live Cells | 1 µg/mL | 5-15 minutes |

| Flow Cytometry | Fixed Cells | 0.2-2 µg/mL | 15 minutes |

Experimental Protocols

The following are detailed methodologies for staining apoptotic cells with Hoechst 33258. These protocols can be adapted for this compound, assuming similar cell permeability and binding characteristics.

Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy

Materials:

-

Hoechst 33258 stock solution (e.g., 1 mg/mL in sterile, distilled water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Coverslips with cultured adherent cells

-

Antifade mounting medium

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Induce apoptosis in your adherent cells using the desired experimental treatment. Include appropriate positive and negative controls.

-

Prepare the Hoechst 33258 staining solution by diluting the stock solution to a final concentration of 1 µg/mL in cell culture medium or PBS.

-

Aspirate the culture medium from the cells on the coverslips.

-

Wash the cells gently once with PBS.

-

Add the Hoechst 33258 staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 5-15 minutes at room temperature, protected from light.

-

Aspirate the staining solution.

-

Wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei with low fluorescence intensity. Apoptotic cells will exhibit brightly fluorescent, condensed, and/or fragmented nuclei.

Protocol 2: Staining of Suspension Cells for Fluorescence Microscopy

Materials:

-

Hoechst 33258 stock solution (e.g., 1 mg/mL in sterile, distilled water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension

-

Microcentrifuge tubes

-

Cytospin or cytocentrifuge (optional)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Induce apoptosis in your suspension cells.

-

Harvest approximately 1 x 10⁶ cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1 mL of PBS or culture medium.

-

Add Hoechst 33258 stock solution to a final concentration of 1-10 µg/mL.

-

Incubate for 15-60 minutes at 37°C, protected from light.

-

Centrifuge the cells and resuspend the pellet in a small volume of PBS.

-

Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

-

Alternatively, for better morphology, use a cytospin to adhere the cells to the slide.

-

Observe under a fluorescence microscope.

Protocol 3: Staining for Flow Cytometry

Materials:

-

Hoechst 33258 stock solution (e.g., 1 mg/mL in sterile, distilled water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension

-

Flow cytometry tubes

-

Flow cytometer with UV laser excitation and a blue emission filter

Procedure:

-

Induce apoptosis and harvest the cells as described above.

-

Wash the cells once with PBS.

-

Resuspend the cells in PBS at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add Hoechst 33258 to a final concentration of 1 µg/mL.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Analyze the cells on a flow cytometer. Apoptotic cells will exhibit a higher fluorescence intensity compared to the G1 population of healthy cells.

Signaling Pathways in Apoptosis

The process of apoptosis is orchestrated by complex signaling cascades. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapeutics. Below are diagrams of key apoptotic signaling pathways generated using the DOT language.

The Intrinsic (Mitochondrial) Pathway and the Bcl-2 Family

The intrinsic pathway is a major route to apoptosis, regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

The Caspase Cascade

Caspases are a family of cysteine proteases that execute the apoptotic program. They are present as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate effector caspases (e.g., caspase-3, caspase-7), which are responsible for cleaving key cellular substrates, leading to the morphological and biochemical changes of apoptosis.

The PI3K/Akt/GSK3β Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often dysregulated in cancer. Activation of this pathway leads to the phosphorylation and inactivation of several pro-apoptotic proteins, thereby promoting cell survival.

Conclusion

This compound and its parent compound, Hoechst 33258, are valuable tools for the detection of apoptotic cells. Their ability to preferentially stain the condensed chromatin of apoptotic nuclei provides a clear and quantifiable marker of programmed cell death. While the non-radioactive para-iodo derivative is less documented for fluorescence applications, the principles and protocols outlined in this guide for Hoechst 33258 serve as a robust foundation for its use. The radioiodinated versions of this molecule further extend its utility to non-invasive in vivo imaging of apoptosis and necrosis, offering significant potential for preclinical and clinical research. By understanding the mechanism of action, employing standardized protocols, and correlating observations with the underlying signaling pathways, researchers can effectively utilize this class of dyes to advance our understanding of apoptosis in health and disease.

References

Methodological & Application

Application Notes: Para-iodoHoechst 33258 Staining for Fixed Cells

Introduction

Para-iodoHoechst 33258 is a blue fluorescent dye that specifically binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] As a member of the Hoechst family of dyes, it is a valuable tool for visualizing cell nuclei in fluorescence microscopy and quantifying DNA content in flow cytometry.[1][3][4][5] This document provides a detailed protocol for staining fixed cells with this compound and highlights its applications in research and drug development.

The fluorescence of Hoechst dyes is significantly enhanced upon binding to double-stranded DNA.[1][2][5] These dyes are cell-permeable, allowing for the staining of both live and fixed cells.[6] The choice between different Hoechst dyes often depends on their cell permeability, with Hoechst 33342 being more permeable than Hoechst 33258.[5][6] While specific data for this compound is less common, its properties are analogous to the well-characterized Hoechst 33258.

Mechanism of Action

This compound, like other Hoechst dyes, binds to the A-T rich regions of the minor groove in the DNA double helix.[1][2][5] This binding is non-intercalating and causes a significant increase in the dye's fluorescence quantum yield. The unbound dye has minimal fluorescence in the 510–540 nm range, which reduces background signal and often eliminates the need for wash steps.[3][4][5] The fluorescence intensity of Hoechst dyes is also known to increase with the pH of the solution.[1][2]

Applications in Research and Drug Development

The ability of this compound to specifically stain DNA makes it a versatile tool in various research areas:

-

Nuclear Counterstaining: In immunofluorescence and immunohistochemistry, it provides a clear visualization of the nucleus, offering a contextual reference for the localization of other cellular proteins.

-

Cell Cycle Analysis: By stoichiometrically binding to DNA, the fluorescence intensity of the dye is directly proportional to the DNA content of the cell. This allows researchers to distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[7][8][9]

-

Apoptosis Detection: A hallmark of apoptosis is chromatin condensation, which can be visualized by the intense, compact staining of the nucleus with this compound.[6]

-

Cell Proliferation Studies: In combination with techniques like BrdU (5-bromo-2'-deoxyuridine) incorporation, Hoechst dyes can be used to track cell division and proliferation.[5][10]

In the context of drug development , these applications are crucial for:

-

High-Content Screening: Automated imaging systems can use this compound staining to identify and quantify cellular phenotypes, such as changes in nuclear morphology or cell number, in response to drug candidates.

-

Toxicity and Efficacy Studies: Assessing the effects of compounds on cell cycle progression and apoptosis can provide valuable insights into their mechanisms of action and potential toxicity.[6]

Data Presentation

Table 1: Properties of Hoechst Dyes

| Property | Hoechst 33258 | DAPI |

| Excitation Maximum (with DNA) | 351-352 nm[3][11] | 358 nm[11] |

| Emission Maximum (with DNA) | 461-463 nm[3][5][11] | 461 nm[11][12] |

| Binding Preference | A-T rich regions of the minor groove[5] | A-T rich regions of the minor groove[11] |

| Cell Permeability | Permeable to live and fixed cells[6] | Less permeable to live cells than Hoechst dyes[11] |

| Toxicity | Less toxic than DAPI[6] | More toxic than Hoechst dyes[6] |

Note: Specific spectral data for this compound is not widely published, but it is expected to be very similar to Hoechst 33258.

Experimental Protocols

Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (optional, e.g., 0.1-0.5% Triton X-100 in PBS)

-

Mounting medium

-

Coverslips with cultured adherent cells

Procedure:

-

Cell Fixation:

-

Remove the culture medium from the coverslips.

-

Wash the cells twice with PBS.

-

Add the fixation solution and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If staining intracellular targets with antibodies, add the permeabilization solution and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Washing:

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a UV excitation source and a blue emission filter (e.g., DAPI filter set).

-

Table 2: Recommended Staining Parameters for Fixed Cells

| Parameter | Recommended Range |

| Fixative | 4% Paraformaldehyde |

| Fixation Time | 10-15 minutes |

| Working Concentration | 0.5 - 10 µg/mL[1][5] |

| Incubation Time | 3 - 15 minutes[1][4] |

| Incubation Temperature | Room Temperature |

Protocol 2: Staining of Fixed Suspension Cells for Flow Cytometry

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation solution (e.g., 70-80% ice-cold ethanol)[4]

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).

-